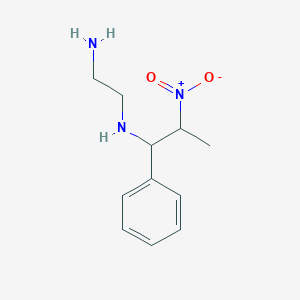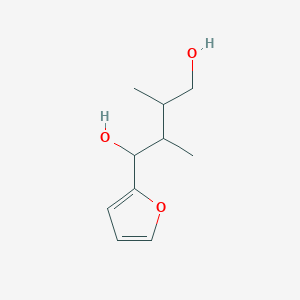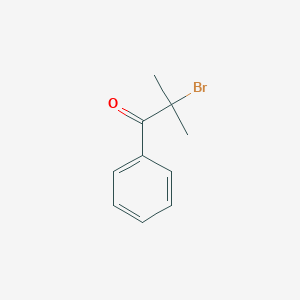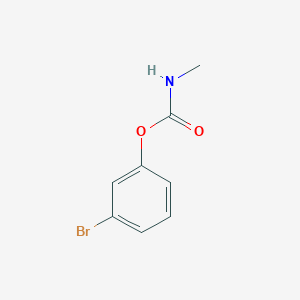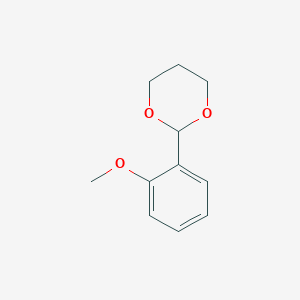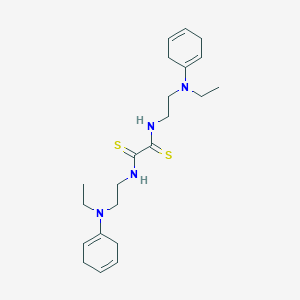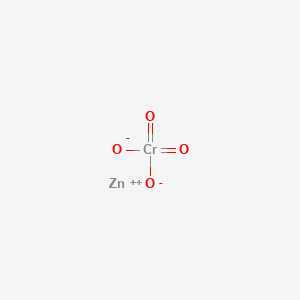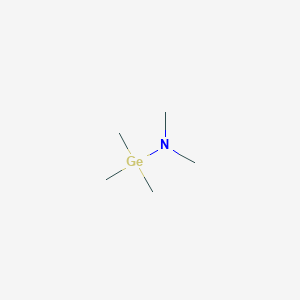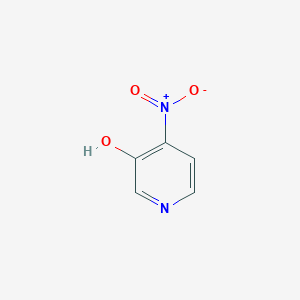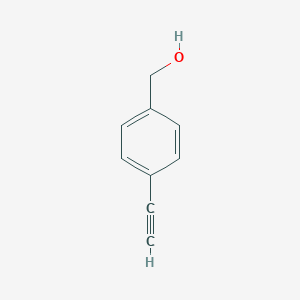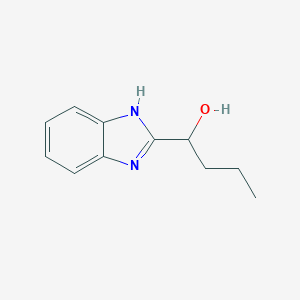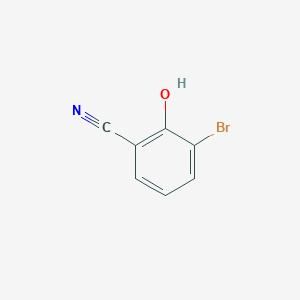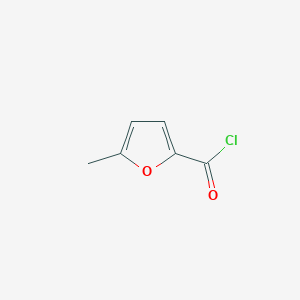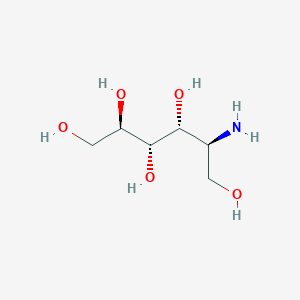
2-Amino-2-deoxy-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-deoxy-D-glucitol (ADG) is a sugar alcohol that has been widely studied for its potential therapeutic applications in diabetes and other metabolic disorders. ADG is a natural compound found in some foods such as mushrooms, but it can also be synthesized in the laboratory. In
Mécanisme D'action
The mechanism of action of 2-Amino-2-deoxy-D-glucitol is not fully understood, but it is thought to involve several pathways. 2-Amino-2-deoxy-D-glucitol has been shown to activate the insulin signaling pathway, leading to increased glucose uptake and utilization in cells. It also inhibits the activity of the sodium-glucose cotransporter 1 (SGLT1) in the small intestine, reducing the absorption of dietary sugars. Additionally, 2-Amino-2-deoxy-D-glucitol has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Effets Biochimiques Et Physiologiques
2-Amino-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to improve glucose uptake and utilization in cells, reduce postprandial hyperglycemia, and enhance insulin sensitivity. 2-Amino-2-deoxy-D-glucitol has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Moreover, 2-Amino-2-deoxy-D-glucitol has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-2-deoxy-D-glucitol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the laboratory and is readily available for research purposes. However, there are also limitations to using 2-Amino-2-deoxy-D-glucitol in lab experiments. For example, its mechanism of action is not fully understood, and its potential therapeutic effects have not been fully explored. Moreover, the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment have not been established.
Orientations Futures
There are several future directions for research on 2-Amino-2-deoxy-D-glucitol. One area of interest is its potential therapeutic applications in diabetes and other metabolic disorders. Further studies are needed to explore the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment, as well as its long-term safety and efficacy. Another area of interest is the mechanism of action of 2-Amino-2-deoxy-D-glucitol, which is still not fully understood. Additional studies are needed to elucidate the pathways involved in 2-Amino-2-deoxy-D-glucitol's insulin-like effects and its inhibition of SGLT1. Moreover, further research is needed to explore the potential anti-inflammatory and antioxidant properties of 2-Amino-2-deoxy-D-glucitol and their contribution to its therapeutic effects.
Méthodes De Synthèse
2-Amino-2-deoxy-D-glucitol can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glucose with ammonia and hydrogen gas under high pressure and temperature. Enzymatic synthesis involves the use of enzymes such as glucosamine synthase or N-acetylglucosamine-2-epimerase to convert glucose into 2-Amino-2-deoxy-D-glucitol. Both methods have been used to produce 2-Amino-2-deoxy-D-glucitol in large quantities for scientific research.
Applications De Recherche Scientifique
2-Amino-2-deoxy-D-glucitol has been studied for its potential therapeutic applications in diabetes and other metabolic disorders. It has been shown to have insulin-like effects in vitro and in vivo, improving glucose uptake and utilization in cells. 2-Amino-2-deoxy-D-glucitol has also been found to inhibit the absorption of dietary sugars in the small intestine, reducing postprandial hyperglycemia. Moreover, 2-Amino-2-deoxy-D-glucitol has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Propriétés
Numéro CAS |
14307-03-0 |
|---|---|
Nom du produit |
2-Amino-2-deoxy-D-glucitol |
Formule moléculaire |
C6H15NO5 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
FQORWEQXRQVPBZ-SLPGGIOYSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)N)O |
Synonymes |
2-amino-2-deoxy-D-glucitol 2-amino-2-deoxyglucitol glucosaminitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



